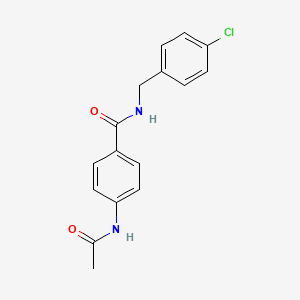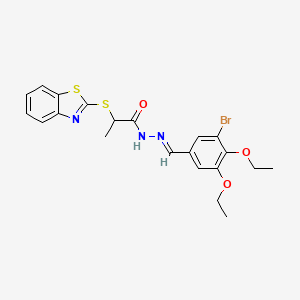
4-(acetylamino)-N-(4-chlorobenzyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(acetylamino)-N-(4-chlorobenzyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as ACBCB, and is a member of the benzamide family of compounds. ACBCB is known for its ability to selectively bind to certain proteins and enzymes, making it a valuable tool for studying biological processes. In
科学研究应用
ACBCB has a wide range of potential scientific research applications, particularly in the field of drug discovery. It has been shown to selectively bind to certain proteins and enzymes, making it a valuable tool for studying biological processes and identifying potential drug targets. ACBCB has been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in treating neurological disorders, as it has been shown to modulate the activity of certain neurotransmitters.
作用机制
The mechanism of action of ACBCB is not fully understood, but it is thought to work by selectively binding to certain proteins and enzymes in the body. This binding can alter the activity of these proteins and enzymes, leading to changes in biological processes. For example, ACBCB has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to a decrease in cancer cell proliferation.
Biochemical and Physiological Effects:
ACBCB has a number of biochemical and physiological effects, depending on the specific proteins and enzymes it binds to. It has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which can have effects on mood and behavior. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to a decrease in cancer cell proliferation.
实验室实验的优点和局限性
ACBCB has a number of advantages for use in lab experiments. It is a highly selective compound, meaning that it can be used to study specific proteins and enzymes without affecting other biological processes. It is also relatively easy to synthesize in large quantities, making it a cost-effective tool for scientific research. However, there are also limitations to the use of ACBCB in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its selectivity can make it difficult to study the complex interactions between different biological processes.
未来方向
There are a number of future directions for research on ACBCB. One area of focus is on understanding its mechanism of action in more detail, which could lead to the development of more effective drugs based on ACBCB. Another area of focus is on identifying new applications for ACBCB, particularly in the treatment of neurological disorders. Additionally, research could focus on developing new synthesis methods for ACBCB that are even more efficient and cost-effective. Overall, ACBCB has the potential to be a valuable tool for scientific research for many years to come.
合成方法
ACBCB can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with acetic anhydride, followed by the reaction of the resulting product with 4-aminobenzamide. The final product is purified through a series of chromatography steps to obtain pure ACBCB. This synthesis method has been optimized to produce high yields of pure ACBCB, making it a reliable and efficient method for producing the compound for scientific research purposes.
属性
IUPAC Name |
4-acetamido-N-[(4-chlorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11(20)19-15-8-4-13(5-9-15)16(21)18-10-12-2-6-14(17)7-3-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYYGSFZBRMDCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(acetylamino)-N-(4-chlorobenzyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5699950.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699956.png)
![N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5699967.png)

![methyl 2-[(2,5-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5699988.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B5699990.png)
![4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5700000.png)
![1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5700007.png)
![4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700025.png)
![3-(4-chlorophenyl)-N-{[(4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5700029.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5700038.png)
![2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5700041.png)

